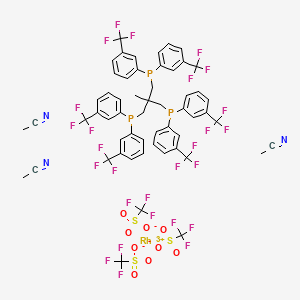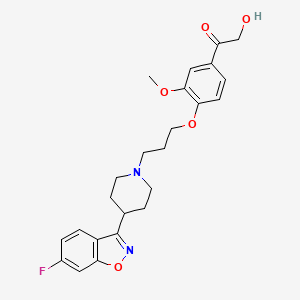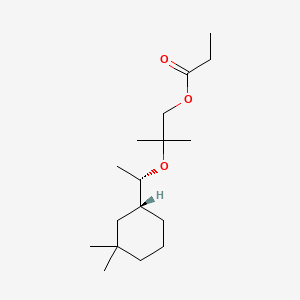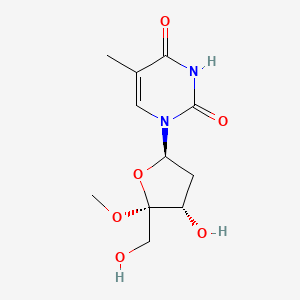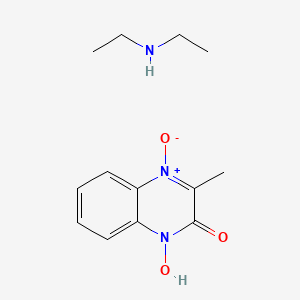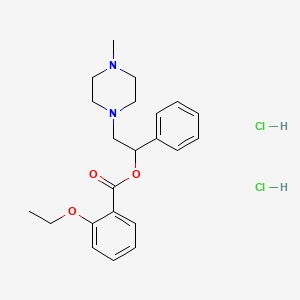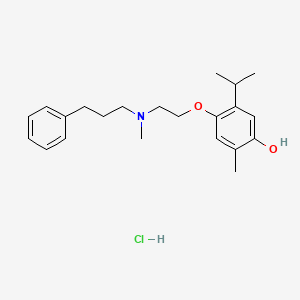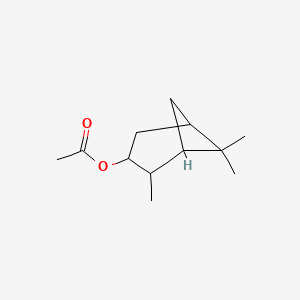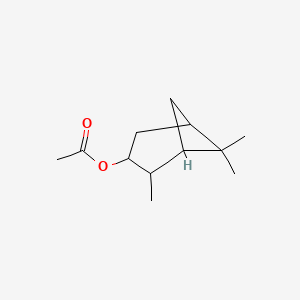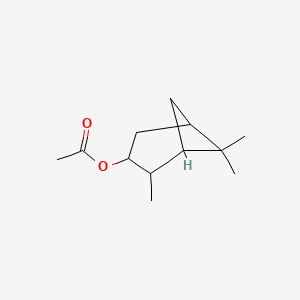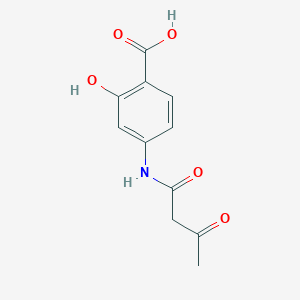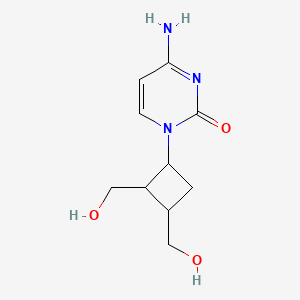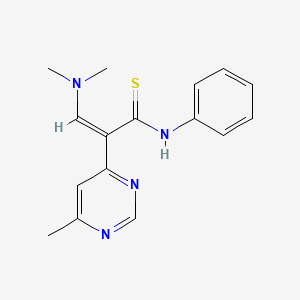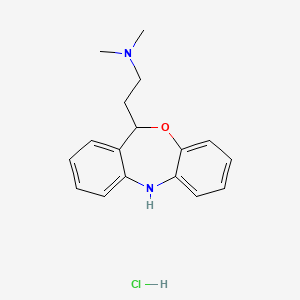
(+-)-5,11-Dihydro-N,N-dimethyldibenz(b,e)(1,4)oxazepine-11-ethanamine monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)-5,11-Dihydro-N,N-dimethyldibenz(b,e)(1,4)oxazepine-11-ethanamine monohydrochloride is a chemical compound with a complex structure that belongs to the class of dibenzoxazepines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (±)-5,11-Dihydro-N,N-dimethyldibenz(b,e)(1,4)oxazepine-11-ethanamine monohydrochloride typically involves multiple steps. One common method includes the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . Another approach involves copper-catalyzed C-N and C-O coupling reactions . These methods are efficient and yield high purity products.
Industrial Production Methods
Industrial production of this compound often employs microwave-assisted synthesis due to its efficiency and shorter reaction times . This method involves the reaction of substituted 2-chlorobenzaldehydes with substituted 2-aminophenols in a microwave oven under basic conditions, resulting in high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
(±)-5,11-Dihydro-N,N-dimethyldibenz(b,e)(1,4)oxazepine-11-ethanamine monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
(±)-5,11-Dihydro-N,N-dimethyldibenz(b,e)(1,4)oxazepine-11-ethanamine monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (±)-5,11-Dihydro-N,N-dimethyldibenz(b,e)(1,4)oxazepine-11-ethanamine monohydrochloride involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems, particularly by affecting the release and uptake of neurotransmitters in the brain . This modulation can lead to various physiological effects, making it a compound of interest in neuropharmacology.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenz(b,f)(1,4)oxazepine: Another member of the dibenzoxazepine family with similar structural features.
Dibenz(b,e)(1,4)oxazepine: A closely related compound with slight variations in its chemical structure.
Uniqueness
(±)-5,11-Dihydro-N,N-dimethyldibenz(b,e)(1,4)oxazepine-11-ethanamine monohydrochloride is unique due to its specific substitution pattern and the presence of the ethanamine group
Propriétés
Numéro CAS |
86640-28-0 |
|---|---|
Formule moléculaire |
C17H21ClN2O |
Poids moléculaire |
304.8 g/mol |
Nom IUPAC |
2-(6,11-dihydrobenzo[c][1,5]benzoxazepin-6-yl)-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C17H20N2O.ClH/c1-19(2)12-11-16-13-7-3-4-8-14(13)18-15-9-5-6-10-17(15)20-16;/h3-10,16,18H,11-12H2,1-2H3;1H |
Clé InChI |
WWWDCUKECFKDOV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC1C2=CC=CC=C2NC3=CC=CC=C3O1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


